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Compound of Interest

Compound Name: 2-Cyclopentenone

Cat. No.: B042074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclopentenone, a key building block in organic synthesis. The information presented herein

includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for their acquisition. This guide is intended to

serve as a valuable resource for researchers and professionals in the fields of chemistry and

drug development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Cyclopentenone.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 2-Cyclopentenone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b042074?utm_src=pdf-interest
https://www.benchchem.com/product/b042074?utm_src=pdf-body
https://www.benchchem.com/product/b042074?utm_src=pdf-body
https://www.benchchem.com/product/b042074?utm_src=pdf-body
https://www.benchchem.com/product/b042074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

H-2 6.205 dt J = 5.7, 2.2 Hz

H-3 7.749 dt J = 5.7, 2.6 Hz

H-4 2.360 m

H-5 2.704 m

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for 2-Cyclopentenone

Carbon Chemical Shift (δ, ppm)

C-1 (C=O) 212.0

C-2 (=CH) 134.7

C-3 (=CH) 165.2

C-4 (-CH₂-) 34.1

C-5 (-CH₂-) 29.8

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 2-Cyclopentenone
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Wavenumber (cm⁻¹) Intensity Assignment

3070 Medium =C-H stretch

1715 Strong C=O stretch (conjugated)

1640 Medium C=C stretch

1380 Medium CH₂ bend

820 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS) Data
Table 4: Major Mass Fragments and Relative Intensities for 2-Cyclopentenone

m/z Relative Intensity (%) Proposed Fragment

82 100 [M]⁺ (Molecular Ion)

54 80 [M - CO]⁺

53 60 [M - CHO]⁺

39 55 [C₃H₃]⁺

27 30 [C₂H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of 2-Cyclopentenone (Liquid Sample)

Sample Preparation: A sample of 2-Cyclopentenone (approximately 5-10 mg for ¹H NMR,

20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform
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(CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution

is transferred to a 5 mm NMR tube.

Instrumentation: A 300 MHz (or higher field) NMR spectrometer is used.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of CDCl₃.

The magnetic field is shimmed to achieve optimal homogeneity.

A standard one-pulse sequence is used with a pulse angle of 30-45 degrees.

The spectral width is set to encompass the expected chemical shift range (e.g., 0-10

ppm).

A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-

to-noise ratio.

The relaxation delay is set to 1-2 seconds.

¹³C NMR Acquisition:

The spectrometer is tuned to the ¹³C frequency.

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

The spectral width is set to cover the expected range for organic molecules (e.g., 0-220

ppm).

A larger number of scans (typically 128 or more) are acquired due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

The relaxation delay is set to 2-5 seconds to ensure quantitative relaxation of all carbon

nuclei.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
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Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of 2-Cyclopentenone (Neat Liquid)

Sample Preparation: A single drop of neat 2-Cyclopentenone is placed directly onto the

crystal of an ATR accessory (e.g., a diamond ATR).

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory is used.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is applied to the crystal, and the anvil is lowered to ensure good contact.

The sample spectrum is recorded over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. Peak positions are identified and

reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of 2-Cyclopentenone (Volatile Liquid)

Sample Introduction: A small amount of 2-Cyclopentenone is introduced into the mass

spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet. The

sample is vaporized in the ion source.

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: A mass spectrum is generated, plotting the relative intensity of the ions as

a function of their m/z ratio.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Cyclopentenone.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Processing & Analysis

Pure Compound
(2-Cyclopentenone)

Dissolve in
Deuterated Solvent Neat Liquid Vaporization

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

FID Processing
(FT, Phasing) Background Subtraction Spectrum Generation

Structural Elucidation

Key Fragmentation Pathways of 2-Cyclopentenone (EI-MS)

[C₅H₆O]⁺˙
m/z = 82

(Molecular Ion)

[C₄H₆]⁺˙
m/z = 54

- CO

[C₄H₅O]⁺
m/z = 53

- CHO˙

[C₃H₃]⁺
m/z = 39

- CH₃˙
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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